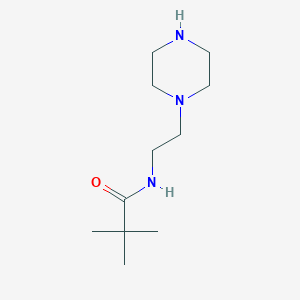
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide is a synthetic organic compound with the molecular formula C13H15Cl4NO2. It is known for its unique chemical structure, which includes both chlorinated and phenoxy groups. This compound is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide typically involves the reaction of 4-chlorophenol with 2,2,2-trichloroethanol in the presence of a base to form the intermediate 2,2,2-trichloro-1-(4-chlorophenoxy)ethanol. This intermediate is then reacted with pentanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorinated groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide involves its interaction with specific molecular targets. The chlorinated and phenoxy groups allow it to bind to certain enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its effects .
類似化合物との比較
Similar Compounds
- N-(2,2,2-Trichloro-1-(4-chlorophenyl)ethyl)acetamide
- N-(2,2,2-Trichloro-1-(4-chlorophenyl)ethyl)butanamide
- N-(2,2,2-Trichloro-1-(4-chlorophenyl)ethyl)hexanamide
Uniqueness
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide is unique due to its specific combination of chlorinated and phenoxy groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
303063-39-0 |
|---|---|
分子式 |
C13H15Cl4NO2 |
分子量 |
359.1 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(4-chlorophenoxy)ethyl]pentanamide |
InChI |
InChI=1S/C13H15Cl4NO2/c1-2-3-4-11(19)18-12(13(15,16)17)20-10-7-5-9(14)6-8-10/h5-8,12H,2-4H2,1H3,(H,18,19) |
InChIキー |
CWHAIDAGVIHIBV-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975841.png)
![5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975848.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975854.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975860.png)
![N'-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11975864.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide](/img/structure/B11975871.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975877.png)
![2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol](/img/structure/B11975878.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11975884.png)

![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11975905.png)
![2-[(furan-2-ylmethyl)amino]-3-{(E)-[(furan-2-ylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11975917.png)
